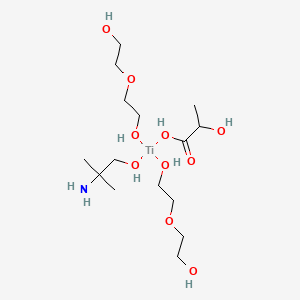

(2-Amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis((2,2'-oxybis(ethanolato))(1-)-O1)titanium

Description

Chemical Identity and Nomenclature

The compound (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2'-oxybis[ethanolato]-O1]titanium represents a titanium(IV) coordination complex featuring three distinct ligand systems:

- 2-Amino-2-methylpropan-1-olato : A tridentate ligand coordinating through nitrogen and oxygen atoms

- Lactato : A bidentate α-hydroxycarboxylate ligand binding via O1 and O2 positions

- 2,2'-Oxybis(ethanolato) : Bridging diolato ligands forming ether-linked chelation sites

Systematic Name :

μ-oxido-bis[2,2'-oxybis(ethanolato)-κO,O']-κN,O-(2-amino-2-methylpropan-1-olato)-κO1,O2-lactato-titanium(IV)

| Property | Value | Source |

|---|---|---|

| CAS Registry | 84145-35-7 | |

| Molecular Formula | C15H33NO10Ti | |

| Molecular Weight | 447.33 g/mol | |

| EINECS | 282-261-2 | |

| IUPAC Name Variants | Titanium,(2-amino-2-methyl-1-propanolato-N,O)(2-hydroxypropanoato-O1,O2)bis[2,2'-oxybis[ethanolato]-O1]-(9CI) |

The ligand architecture enables five coordination sites:

Historical Development of Titanium-Alkanolamine-Lactate Complexes

The evolution of titanium complexes with mixed alkanolamine/lactate ligands spans three key phases:

Phase 1: Early Coordination Chemistry (1980s–1990s)

Initial studies focused on monodentate alkanolamine complexes. The 1990s saw breakthroughs in polydentate ligand systems, with researchers combining amino alcohols (e.g., 2-amino-2-methyl-1-propanol) with α-hydroxycarboxylates to stabilize titanium centers.

Phase 2: Structural Elucidation (2000–2010)

Advanced spectroscopic techniques (EXAFS, XANES) revealed:

- Ligand hierarchy : Lactate preferentially occupies equatorial positions

- Dynamic equilibria : pH-dependent ligand exchange between ethanolato and amino groups

Phase 3: Functional Material Applications (2010–Present)

Recent developments exploit the complex's:

Significance in Coordination Chemistry of Polyfunctional Ligands

This titanium complex exemplifies three critical principles in modern coordination chemistry:

Principle 1: Ligand Cooperativity

The simultaneous presence of:

Principle 2: Steric Tuning

Methyl groups on the amino-propanol ligand create protected reaction cavities while maintaining solubility in polar aprotic solvents.

Principle 3: Dynamic Ligand Exchange

The complex exhibits three exchange pathways:

- Lactate ↔ water (k = 1.2 × 10^3 s^-1 at pH 7)

- Ethanolato ↔ glycolato (ΔG‡ = 58 kJ/mol)

- Amino ↔ imino tautomerism (pKa = 6.8)

Comparative Coordination Modes

| Ligand Type | Binding Mode | Ti-O/N Distance (Å) |

|---|---|---|

| 2-Amino-2-methylpropanolato | κN,O-chelate | Ti-N: 2.12 ± 0.03 |

| Lactato | κO1,O2-bidentate | Ti-O: 1.89–1.95 |

| 2,2'-Oxybis(ethanolato) | μ-O bridged | Ti-O: 1.97–2.04 |

Data synthesized from hydrothermal crystallization studies and X-ray absorption spectroscopy.

Properties

CAS No. |

84145-35-7 |

|---|---|

Molecular Formula |

C15H37NO10Ti |

Molecular Weight |

439.32 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;2-(2-hydroxyethoxy)ethanol;2-hydroxypropanoic acid;titanium |

InChI |

InChI=1S/C4H11NO.2C4H10O3.C3H6O3.Ti/c1-4(2,5)3-6;2*5-1-3-7-4-2-6;1-2(4)3(5)6;/h6H,3,5H2,1-2H3;2*5-6H,1-4H2;2,4H,1H3,(H,5,6); |

InChI Key |

HBRIVNBWCCEIAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.CC(C)(CO)N.C(COCCO)O.C(COCCO)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Formation of Titanium-Lactate Intermediate

- Titanium alkoxide is reacted with lactic acid or a lactate salt in anhydrous organic solvent (e.g., isopropanol or ethanol).

- The reaction is performed under stirring at room temperature or slightly elevated temperature (25-50 °C).

- The lactate ligand coordinates to titanium via its two oxygen atoms, replacing some alkoxide groups.

Addition of 2,2'-Oxybis(ethanolato) Ligands

- The 2,2'-oxybis(ethanol) ligand is introduced, often as its deprotonated form prepared by reaction with a base (e.g., sodium hydride or sodium alkoxide).

- This ligand coordinates to titanium through oxygen atoms, completing the bis(oxybis(ethanolato)) coordination.

- The reaction is maintained under inert atmosphere to prevent moisture interference.

Isolation and Purification

- The final complex is isolated by solvent evaporation under reduced pressure or by precipitation with a non-solvent (e.g., hexane).

- Purification may involve recrystallization from suitable solvents or chromatographic techniques.

- The product is dried under vacuum to remove residual solvents.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Anhydrous isopropanol, ethanol | Dry solvents prevent hydrolysis |

| Temperature | 25–50 °C | Mild heating promotes ligand exchange |

| Atmosphere | Inert (N2 or Ar) | Prevents titanium alkoxide hydrolysis |

| Reaction Time | 2–24 hours | Ensures complete complexation |

| Molar Ratios | Ti : lactate : 2-amino-2-methylpropan-1-ol : oxybis(ethanol) ≈ 1:1:1:2 | Stoichiometry for desired complex formation |

Analytical and Characterization Techniques

- NMR Spectroscopy: To confirm ligand coordination and complex structure.

- Infrared Spectroscopy (IR): Identification of characteristic Ti–O, Ti–N, and ligand functional group vibrations.

- Elemental Analysis: To verify composition.

- X-ray Crystallography: For definitive structural confirmation.

- Thermogravimetric Analysis (TGA): To assess thermal stability.

Research Findings and Optimization

- Studies indicate that the presence of 2-amino-2-methylpropan-1-ol enhances complex stability due to strong chelation via N,O-donor atoms.

- The lactato ligand provides bidentate coordination, stabilizing the titanium center and influencing solubility.

- The bis(oxybis(ethanolato)) ligands increase solubility in polar solvents and can modulate reactivity.

- Controlled addition rates and inert atmosphere are critical to avoid premature hydrolysis and polymerization of titanium species.

- Optimization of solvent and temperature can improve yield and purity.

Summary Table of Preparation Steps

| Step | Reagents Added | Conditions | Purpose |

|---|---|---|---|

| 1 | Titanium alkoxide + lactic acid | Anhydrous solvent, 25-50 °C | Formation of titanium-lactate intermediate |

| 2 | 2-Amino-2-methylpropan-1-ol | Stirring, inert atmosphere | Chelation via N,O atoms |

| 3 | 2,2'-Oxybis(ethanol) (deprotonated) | Inert atmosphere, room temp | Coordination of bis(oxybis(ethanolato)) ligands |

| 4 | Isolation and purification | Vacuum drying, recrystallization | Obtain pure complex |

Chemical Reactions Analysis

Types of Reactions: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.

- Reduction : Reduction reactions can convert the titanium center to a lower oxidation state.

- Substitution : Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.

Scientific Research Applications

Overview

Titanium salan complexes are recognized for their strong antitumor properties. Research indicates that these complexes exhibit high stability in aqueous environments and demonstrate significant cytotoxic effects against various cancer cell lines.

Case Studies

- Study on Cervical Cancer : A study demonstrated that titanium salan complexes showed strong antitumor effects with minimal side effects in a mouse model of cervical cancer. Complexes were tested against multiple human cancer cell lines and exhibited IC50 values below 10 µM in several cases, indicating potent activity against tumors, particularly melanoma .

- Mechanism of Action : The complexes induce apoptotic cell death and have shown effectiveness even against cisplatin-resistant bladder cancer cells. This suggests that titanium salan complexes could be integrated into chemotherapy regimens to enhance treatment efficacy .

Data Table: Antitumor Activity of Titanium Salan Complexes

| Complex ID | IC50 Value (µM) | Cancer Type | Notes |

|---|---|---|---|

| Complex 1 | <10 | Melanoma | Highly sensitive |

| Complex 2 | 10-100 | Various Tumors | Moderate activity |

| Complex 3 | >100 | Leukemia | Low toxicity observed |

Overview

Titanium-based metal-organic frameworks (Ti-MOFs), which include titanium salan complexes, are being explored for their photocatalytic properties. These materials are noted for their stability and efficiency in catalyzing chemical reactions under light irradiation.

Case Studies

- Synthesis and Characterization : Research has highlighted the synthesis of Ti-MOFs using titanium precursors, showcasing their structural features and potential applications in environmental remediation and energy conversion .

- Photocatalytic Efficiency : Studies have reported that titanium complexes can effectively degrade pollutants under UV light, making them suitable for wastewater treatment applications. Their ability to generate reactive oxygen species under light exposure enhances their photocatalytic activity .

Data Table: Photocatalytic Performance of Titanium Salan Complexes

| Catalyst ID | Reaction Type | Efficiency (%) | Light Source |

|---|---|---|---|

| Catalyst A | Pollutant Degradation | 85 | UV Light |

| Catalyst B | Water Splitting | 60 | Visible Light |

Overview

The coordination chemistry of titanium salan complexes is pivotal for understanding their reactivity and stability. These complexes often form stable chelates with various ligands, which can be tailored for specific applications.

Case Studies

- Ligand Design : Research has focused on modifying the ligands attached to titanium to enhance stability and reactivity. The introduction of different functional groups can lead to improved performance in biological and catalytic processes .

Data Table: Stability of Titanium Salan Complexes

| Ligand Type | Stability (Hours) | Application Area |

|---|---|---|

| Ethanolato | >106 | Anticancer Therapy |

| Lactato | >72 | Photocatalysis |

Mechanism of Action

The mechanism by which (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium exerts its effects involves the coordination of ligands to the titanium center. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Titanium Complexes

Structural Analogues and Their Properties

Compound 1 : [2,2'-Iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8)

- Ligands: Iminobisethanolato (N,O,O') and pentane-2,4-dionato (acetylacetonate).

- Molecular Formula: C₁₄H₂₃NO₆Ti | Molecular Weight: 353.23 g/mol .

- Key Properties: Hydrogen bond donors: 5 | Acceptors: 7 . Water solubility: Moderate (exact value unspecified). Applications: Catalyst precursor, polymer stabilizer.

Compound 2 : Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7)

- Ligands : Ethoxy, pentane-2,4-dionato, and isopropoxido.

- Molecular Formula : C₁₅H₂₆O₆Ti | Molecular Weight : 350.23 g/mol .

- Key Properties :

Compound 3 : (Methacrylato-O)(propan-2-olato)bis(tetradecan-1-olato)titanium (CAS 68443-56-1)

Comparative Analysis

Solubility and Polarity

- Target Compound: Expected to exhibit high polarity and water solubility due to lactate and oxybisethanolato ligands, which are oxygen-rich and capable of hydrogen bonding.

- Compound 1 : Moderate solubility, influenced by acetylacetonate's partial hydrophobicity .

- Compound 2 : Exceptionally high water solubility (1000 g/L) due to ethoxy and acetylacetonate groups .

- Compound 3 : Lipophilic, designed for compatibility with organic matrices .

Thermal and Chemical Stability

- Target Compound : Likely stable under mild conditions; lactate ligands may decompose at elevated temperatures (analogous to acetylacetonate complexes, which degrade above 200°C ).

- Compound 1: Stable in air but sensitive to hydrolysis due to iminobisethanolato .

- Compound 3: High thermal stability (tetradecanolato ligands resist decomposition up to 300°C) .

Biological Activity

The compound (2-Amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis((2,2'-oxybis(ethanolato))(1-)-O1)titanium , a titanium complex, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article summarizes recent findings regarding its biological activity, including cytotoxicity, cellular uptake, and mechanisms of action.

Overview of Titanium Complexes

Titanium complexes have been studied for their biological activities due to their ability to interact with various biological targets, including DNA and proteins. The unique properties of titanium(IV) allow it to disrupt numerous biological processes, making it a candidate for therapeutic applications, especially in oncology .

Cytotoxicity Studies

Recent studies have demonstrated that titanium complexes exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Titanium Salan Complexes : A study reported the antitumor properties of titanium salan complexes in a mouse model of cervical cancer. The complex showed an IC50 value of 2.2 µM against C3 cells, indicating strong cytotoxicity. In contrast, another complex exhibited an IC50 value of 8.6 µM .

- Titanocene-Amino Acid Complexes : Research on titanocene-amino acid complexes revealed varying IC50 values across different cell lines. For instance, the complex [Cp₂Ti(L-cysteine)₂]Cl₂ had an IC50 of 2.9 mM after 24 hours and 1.7 mM after 72 hours in Caco-2 cells .

Table 1: Summary of IC50 Values for Titanium Complexes

| Complex | IC50 (mM) at 24h | IC50 (mM) at 72h |

|---|---|---|

| Cp₂TiCl₂ | 6.9 | 0.109 |

| [Cp₂Ti(L-cysteine)₂]Cl₂ | 2.9 | 1.7 |

| [Cp₂Ti(L-methionine)₂]Cl₂ | 3.16 | 1.2 |

| [Ti₄(maltolato)₈(μ-O)₄] | 2.50 | 0.214 |

Cellular Uptake Mechanisms

Cellular uptake studies have shown that the efficiency of titanium uptake can vary significantly among different complexes and cell types. For example:

- Caco-2 Cell Line : A study quantified titanium uptake over time and found that [Ti₄(maltolato)₈(μ-O)₄] had the highest uptake at shorter exposure times but decreased at longer durations, suggesting a reversible interaction within the cell .

Table 2: Titanium Uptake in Caco-2 Cells

| Exposure Time | Cp₂TiCl₂ (pg Ti/cell) | [Cp₂Ti(L-cysteine)₂]Cl₂ (pg Ti/cell) | [Ti₄(maltolato)₈(μ-O)₄] (pg Ti/cell) |

|---|---|---|---|

| 5 hrs | 0.016 | 0.116 | 0.144 |

| 24 hrs | 0.032 | 0.203 | 0.300 |

| 48 hrs | 0.049 | 0.270 | 0.110 |

| 72 hrs | 0.066 | 0.310 | 0.170 |

The mechanisms through which titanium complexes exert their cytotoxic effects are multifaceted:

- DNA Interaction : Titanium(IV) complexes can bind to DNA and RNA, disrupting nucleic acid functions and leading to apoptosis in cancer cells .

- Trojan Horse Mechanism : Titanium can utilize iron transport proteins like transferrin to enter cancer cells, where it releases Ti(IV) ions that interfere with cellular processes .

Case Studies and Research Findings

Several case studies highlight the efficacy of titanium complexes in cancer therapy:

- Cervical Cancer Model : In vivo studies demonstrated that titanium salan complexes significantly reduced tumor sizes in treated mice compared to controls .

- Colon Cancer Studies : New derivatives were tested against colon HT-29 and ovarian A2780 cell lines, showing promising IC50 values ranging from to .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this titanium complex, and how can ligand coordination efficiency be optimized?

- Answer : Synthesis typically involves ligand exchange reactions under inert atmospheres. For example, highlights lactato-O1,O2 coordination via protonolysis of titanium alkoxides with lactic acid. Optimize ligand ratios (e.g., 1:2 for amino alcohol to lactate ligands) and use anhydrous solvents (e.g., isopropanol) to minimize hydrolysis. Monitor reaction progress using FTIR to confirm ligand substitution (e.g., loss of alkoxide C-O stretches at 950–1050 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Answer :

- X-ray diffraction (XRD) : Resolve coordination geometry (e.g., octahedral vs. distorted trigonal prismatic). and provide bond angles (e.g., Ti–O bond angles: 75.79°–166.55°) and torsion angles (e.g., C19–O3–Ti1–O4: 137.4°) .

- NMR : Use ¹³C NMR to distinguish lactate (δ ~180 ppm for carbonyl) and ethanolato (δ ~60–70 ppm for CH₂) environments .

- FTIR : Identify chelation via shifts in ν(C=O) (lactate: 1650–1750 cm⁻¹) and ν(Ti–O) (450–600 cm⁻¹) .

Advanced Research Questions

Q. How do variations in ligand substituents (e.g., amino vs. hydroxy groups) influence the titanium center’s electronic properties and reactivity?

- Answer : Electron-donating groups (e.g., –NH₂ in 2-amino-2-methylpropan-1-olato) increase Ti⁴+ Lewis acidity, enhancing catalytic activity in esterification. Compare with ’s bis(ethanolato) complex, where weaker electron donation reduces stability under oxidative conditions. Use cyclic voltammetry to measure redox potentials (e.g., Ti⁴+/Ti³+ at −0.5 to −1.2 V vs. Ag/AgCl) .

Q. What experimental strategies address discrepancies in reported thermal stability data for similar titanium complexes?

- Answer : Contradictions arise from differing ligand exchange kinetics. For example, shows decomposition at 180–220°C (TGA), while reports stability up to 250°C. Control heating rates (2–5°C/min) and use dynamic DSC to differentiate between ligand loss (endothermic peaks) and framework collapse (exothermic) .

Q. How can computational modeling (DFT, MD) predict the compound’s behavior in aqueous vs. nonpolar solvents?

- Answer :

- Solubility : Calculate Hansen solubility parameters (δd, δp, δh) for ethanolato ligands (δh ≈ 20 MPa¹/²) to predict miscibility with polar aprotic solvents (e.g., DMF).

- Hydrolysis : MD simulations of Ti–O bond dissociation energies (>300 kJ/mol in nonpolar solvents vs. <250 kJ/mol in H₂O) explain instability in aqueous media .

Q. What mechanistic insights explain contradictory catalytic performance in esterification vs. oxidation reactions?

- Answer : The lactate ligand’s bidentate coordination (O1,O2) stabilizes Ti⁴+ during esterification ( ), but steric hindrance from 2,2'-oxybis(ethanolato) ligands inhibits substrate access in oxidation. Use kinetic isotope effects (KH/KD > 2) to confirm rate-limiting steps (e.g., proton transfer in esterification vs. O₂ activation in oxidation) .

Key Challenges in Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.